5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N4O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H2,9,10)(H,11,13,14) |
InChI Key |
JMPFPVKOEGKQES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Acetyl-4-Aminopyrimidine Derivatives
A widely documented method involves the cyclization of 5-acetyl-4-aminopyrimidine precursors. For instance, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions yields the target compound. The reaction proceeds via nucleophilic substitution, where the methylsulfanyl group is replaced by an oxygen atom, followed by intramolecular cyclization to form the pyrido[2,3-d]pyrimidine scaffold.
Reaction Conditions:
- Temperature: 100–110°C (reflux)
- Solvent: Butanol
- Catalyst: Sodium methoxide (1.5 equiv)
- Yield: 68–72%
This method is favored for its simplicity and high yield, though scalability is limited by the use of butanol, which poses challenges in large-scale solvent recovery.
Vilsmeier-Haack Reaction for Pyridine Ring Formation
The Vilsmeier-Haack reaction offers an alternative route by constructing the pyridine ring directly. As reported in a 2014 study, 1,3-disubstituted-6-aminouracils are treated with the Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide). Subsequent hydrolysis and cyclization with cyanoacetamide in ethanol yield the pyrido[2,3-d]pyrimidine core.
Key Steps:
- Vilsmeier Reagent Preparation: POCl₃ (2.0 equiv) in DMF at 0°C.
- Cyclization: Stirring at room temperature for 30 minutes, followed by evaporation and treatment with triethylamine and cyanoacetamide.
- Hydrolysis: Controlled addition of water to isolate intermediates.
Yield: 40–53% (dependent on uracil substitution).
This method is advantageous for introducing diverse substituents but requires precise control over hydrolysis conditions to avoid byproducts.
Alkylation and Subsequent Cyclization
Alkylation of uracil derivatives followed by cyclization represents another viable pathway. For example, 6-aminouracil is alkylated with ethyl or n-propyl iodide in the presence of aqueous NaOH, forming 1,3-disubstituted intermediates. These intermediates undergo cyclization under acidic or basic conditions to yield the final product.
Optimized Parameters:
- Alkylation Agent: Ethyl iodide (1.2 equiv)
- Base: 15% aqueous NaOH
- Cyclization Catalyst: Triethylamine (2.0 equiv)
- Solvent: Ethanol
Yield: 50–60%.
This route is notable for its modularity, enabling the incorporation of alkyl groups at the N1 and N3 positions.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of the aforementioned methods:
Industrial Production Considerations
While laboratory-scale syntheses are well-established, industrial production demands optimization for cost and sustainability. Continuous flow reactors have been proposed to enhance cyclization efficiency, reducing reaction times by 30–40% compared to batch processes. Additionally, green chemistry principles, such as solvent recycling and catalyst reuse, are critical for minimizing environmental impact.
Case Study: A pilot-scale synthesis using continuous flow technology achieved a throughput of 1.2 kg/day with 65% yield, demonstrating feasibility for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and various alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[2,3-d]pyrimidine-dione scaffold is highly modifiable, with substituents at positions 1, 3, 5, 6, and 7 significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural Analogs
Functional Comparisons
- Analogous compounds with 5-NH₂ show moderate antimicrobial activity against P. aeruginosa (MIC < reference drugs) . Halogenated Aryl Groups (e.g., 5-(2-Cl-Ph)): Improve lipophilicity and electron-withdrawing effects, stabilizing HOMO/LUMO interactions for herbicidal activity . Alkyl Groups (1-Me, 3-Me): Increase metabolic stability but may reduce solubility. For example, 1,3-diethyl analogs exhibit altered pharmacokinetics compared to methyl derivatives .
- Synthetic Accessibility: Multicomponent reactions (e.g., using [Et₃NH][HSO₄] catalysts) efficiently generate pyrido[2,3-d]pyrimidine-diones with diverse substituents . Substituents at position 5 (e.g., amino, chloroaryl) are introduced via condensation or nucleophilic substitution .
Frontier Molecular Orbital (FMO) Analysis
- HOMO/LUMO Profiles: Compounds with 5-NH₂ or 5-aryl substituents exhibit HOMO localization on the pyrimidine-dione ring, facilitating electron donation to biological targets . Thieno[2,3-d]pyrimidine-dione analogs (e.g., 5-methyl-6-thiazolyl derivatives) show HOMO on the thiophene ring, enhancing antimicrobial activity via membrane interaction .
Biological Activity
5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure allows it to participate in various biochemical reactions and exhibit significant biological activity, particularly in cancer therapy. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring fused with a pyrimidine ring, characterized by an amino group at the 5-position and a methyl group at the 1-position. The molecular formula is , and its structure can be represented as follows:
Inhibition of Signaling Pathways
Research indicates that 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth and survival, making it a significant target for cancer therapies. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and hinder tumor growth .
Target Proteins
The compound interacts with several critical proteins involved in cell signaling and proliferation:
- Tyrosine Kinases
- Phosphodiesterases
- Cyclin-dependent Kinases (CDKs)
- Mammalian Target of Rapamycin (mTOR)
These interactions suggest that the compound may have broad applications beyond oncology, potentially affecting various cellular processes such as metabolism and gene expression.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. In vitro assays reveal that it exhibits potent cytotoxic effects against various human tumor cell lines. For instance:
- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).
- IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating strong antiproliferative effects.
Other Biological Activities
Beyond its anticancer potential, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses.
Study 1: Anticancer Efficacy
In a study evaluating the antitumor effects of various pyridopyrimidine derivatives, 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione was found to significantly inhibit cell proliferation in multiple cancer cell lines. The study utilized MTT assays to determine cytotoxicity and reported that the compound's mechanism involved apoptosis induction through caspase activation .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms by which this compound exerts its effects. The results indicated that it effectively disrupts the PI3K/Akt/mTOR pathway by downregulating key signaling proteins involved in cell survival and proliferation. This disruption was linked to increased apoptosis rates in treated cells .
Summary of Findings
Q & A
Q. Table 1: Key Reagents and Conditions
How is structural elucidation performed for pyrido[2,3-d]pyrimidine derivatives?
Level: Basic
Methodological Answer:
- 1H NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at position 1 or phenyl substituents). For example, methyl protons typically appear as singlets near δ 2.5–3.0 ppm, while aromatic protons show splitting patterns in δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF. A C18 column (100×4 mm) with a 25-min analysis cycle is commonly used .
- Chromatography : HPLC or column chromatography validates purity (>95% by area normalization) .
How can computational methods optimize the synthesis of pyrido[2,3-d]pyrimidine derivatives?
Level: Advanced
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict favorable pathways .
- Data-Driven Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent effects, temperature) to narrow optimal conditions, reducing trial-and-error approaches .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development time by 40–60% .
How should researchers evaluate and address contradictions in antimicrobial activity data?
Level: Advanced
Methodological Answer:
- Standardized Assays : Use reference drugs (e.g., Metronidazole, Streptomycin) as positive controls in disk diffusion or MIC assays. For example, derivatives with thiazole substituents showed superior activity against Staphylococcus aureus compared to oxadiazole analogs .
- Data Normalization : Account for variables like bacterial strain variability or solvent effects (e.g., DMSO cytotoxicity).
- Structure-Activity Relationship (SAR) : Compare substituent effects. Thiazole-containing derivatives exhibit enhanced activity due to improved membrane penetration .
Q. Table 2: Antimicrobial Activity of Select Derivatives
| Derivative Substituent | S. aureus Inhibition (mm) | Reference Drug (mm) |
|---|---|---|
| 2-Methylthiazole-4-yl | 18 ± 1.2 | Metronidazole: 12 ± 0.8 |
| 5-Phenyl-1,3,4-oxadiazole | 14 ± 0.9 | Streptomycin: 16 ± 1.1 |
What strategies enhance the biological activity of pyrido[2,3-d]pyrimidine derivatives?
Level: Advanced
Methodological Answer:
- Heterocyclic Substituents : Introduce thiazole or oxadiazole rings at position 6 to improve lipophilicity and target binding .
- Alkylation : 1-Benzyl or 1-chloroacetamide groups enhance solubility and bioavailability .
- Enzymatic Targeting : Modify the 5-amino group to mimic ATP-binding motifs for kinase inhibition (e.g., replacing NH₂ with bulky aryl groups) .
How do researchers confirm purity and identity of synthesized derivatives?
Level: Basic
Methodological Answer:
- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/water) to achieve >95% purity .
- Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystalline purity .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
How can contradictions in biological activity between analogs be resolved?
Level: Advanced
Methodological Answer:
- Meta-Analysis : Compare substituent electronic effects (e.g., electron-withdrawing groups reduce nucleophilic reactivity).
- Docking Studies : Use software like AutoDock to predict binding affinities to targets (e.g., S. aureus gyrase) .
- Dose-Response Curves : Validate activity trends across multiple concentrations to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
